molecular formula C9H10F2O B1396495 4-(1,1-Difluoroethyl)benzyl alcohol CAS No. 55805-25-9

4-(1,1-Difluoroethyl)benzyl alcohol

Cat. No.: B1396495
CAS No.: 55805-25-9
M. Wt: 172.17 g/mol
InChI Key: ZMMKYVSLRJKVAB-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)benzyl alcohol is an organic compound characterized by a benzyl alcohol structure with a 1,1-difluoroethyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(1,1-difluoroethyl)benzaldehyde as the starting material.

  • Reduction Reaction: The aldehyde group is reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Reaction Conditions: The reduction reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere to prevent oxidation.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.

  • Purification: The crude product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Types of Reactions:

  • Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Substitution Reactions: The fluorine atoms in the 1,1-difluoroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

  • Reduction: The compound can be further reduced to form 4-(1,1-difluoroethyl)benzylamine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.

  • Substitution: Nucleophiles such as halides, amines, and alcohols.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

Major Products Formed:

  • Oxidation Products: Benzaldehyde, benzoic acid.

  • Substitution Products: Various substituted benzyl derivatives.

  • Reduction Products: Benzylamine derivatives.

Scientific Research Applications

4-(1,1-Difluoroethyl)benzyl alcohol is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1,1-difluoroethyl)benzyl alcohol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4-(1,1-Difluoroethyl)benzonitrile: Similar structure but with a nitrile group instead of an alcohol group.

  • 4-(1,1-Difluoroethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.

  • 1-Bromo-4-(1,1-difluoroethyl)benzene: Similar structure but with a bromine atom instead of a hydroxyl group.

Uniqueness: 4-(1,1-Difluoroethyl)benzyl alcohol is unique due to its combination of the benzyl alcohol functional group with the 1,1-difluoroethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

[4-(1,1-difluoroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKYVSLRJKVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290238
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55805-25-9
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (1.03 g, 27.3 mol) in tetrahydrofuran (30 ml) was dropwise added a solution of methyl 4-(1,1-difluoroethyl)benzoate (3.894 g, 18.18 mmol) in tetrahydrofuran (50 ml) under ice-cooling and the mixture was stirred at room temperature for 1 hr. The reaction solution was ice-cooled and water (1 ml), 15% aqueous sodium hydroxide solution (1 ml) and water (2.5 ml) were dropwise added successively to decomposed excess lithium aluminum hydride. The mixture was stirred as it was at room temperature for 2 hrs. The resulting precipitate was removed by filtration and the precipitate was washed with ethyl acetate. The solvent of the collected filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1-1/1) to give the objective substance.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.894 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,1-Difluoroethyl)benzyl alcohol
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4-(1,1-Difluoroethyl)benzyl alcohol
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4-(1,1-Difluoroethyl)benzyl alcohol
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4-(1,1-Difluoroethyl)benzyl alcohol

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